N-(2-(7-Chlor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound characterized by its complex structure and multifaceted applications in various fields of science. This compound's unique benzofused oxazepin ring system and sulfonamide group confer specific chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is often studied for its unique chemical reactivity and structural properties, making it a subject of interest in synthetic chemistry and material science.
Biology and Medicine: The compound's structural motif is reminiscent of various bioactive molecules, which means it might be researched for its potential pharmaceutical properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In industry, this compound or its derivatives might be used in the synthesis of complex molecules, polymer additives, or as a specialized reagent for chemical manufacturing processes.
Wirkmechanismus
Target of Action
The primary target of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide interacts with its target, PARP1, by inhibiting its activity . The inhibition of PARP1 disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells .
Biochemical Pathways
The inhibition of PARP1 by N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide affects the DNA repair pathway . This disruption leads to the accumulation of DNA damage, which can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s efficacy as a parp1 inhibitor suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide’s action is the induction of apoptosis in cancer cells . By inhibiting PARP1 and disrupting DNA repair, the compound causes DNA damage to accumulate in cancer cells. This accumulation of damage triggers apoptosis, leading to the death of the cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide typically involves several steps Starting from a 2,3-dihydrobenzo[f][1,4]oxazepin derivative, chlorination is performed to introduce the chlorine atom at the 7-position
Industrial Production Methods: Industrial production might scale up these processes, optimizing for yield and purity. The reaction conditions such as temperature, pressure, and choice of solvents are finely tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions where the benzo[f][1,4]oxazepin ring can be further oxidized, potentially forming oxides or other derivatives.
Reduction: Similarly, reduction reactions might reduce the oxo group to hydroxyl or other reduced forms.
Substitution: The sulfonamide and chloro groups allow for various nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Nucleophiles including amines, thiols, or halides for substitution reactions.
Major Products
Oxidized derivatives of the original compound.
Reduced forms with altered functional groups.
Substituted products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Compared to other compounds with similar structures, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is distinguished by its unique chloro-oxo-oxazepin ring system, which can confer distinct chemical and biological activities.
Similar Compounds
Analogues with variations in the benzo[f][1,4]oxazepin ring, like different halogen substitutions.
Compounds with similar sulfonamide groups attached to different core structures.
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-2-5-16(6-3-13)26(23,24)20-8-9-21-11-14-10-15(19)4-7-17(14)25-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJHQRSGFESKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.